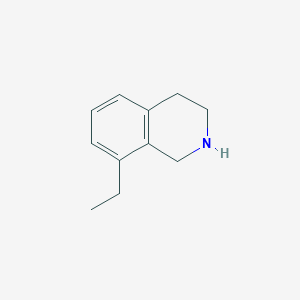

8-Ethyl-1,2,3,4-tetrahydroisoquinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H15N |

|---|---|

Molecular Weight |

161.24 g/mol |

IUPAC Name |

8-ethyl-1,2,3,4-tetrahydroisoquinoline |

InChI |

InChI=1S/C11H15N/c1-2-9-4-3-5-10-6-7-12-8-11(9)10/h3-5,12H,2,6-8H2,1H3 |

InChI Key |

NZHXNXKDRZHWNE-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC2=C1CNCC2 |

Origin of Product |

United States |

Historical Context and Significance in Natural Products Research

The 1,2,3,4-tetrahydroisoquinoline (B50084) nucleus is a fundamental component of the large and diverse family of isoquinoline (B145761) alkaloids, which are widely distributed in nature. nih.gov These natural products, found in numerous plant species and even in mammals, have been a subject of scientific inquiry for decades. researchgate.netacs.org The initial interest in THIQs was largely driven by their presence in complex alkaloids with potent biological effects, such as morphine and its precursors found in the opium poppy. acs.org

Historically, the exploration of THIQ-containing natural products has led to the discovery of compounds with significant therapeutic value. For instance, antitumor antibiotics like Naphthyridinomycin, quinocarcin, and saframycins, all featuring the THIQ core, have been isolated from natural sources and extensively studied for over forty years. nih.gov These discoveries highlighted the potential of the THIQ scaffold as a pharmacophore for developing potent cytotoxic agents.

The structural diversity of THIQ alkaloids is vast, ranging from simple molecules to complex structures. acs.org This diversity arises from various biosynthetic pathways in plants. A key biosynthetic reaction is the Pictet-Spengler condensation, first described in 1911, which involves the cyclization of a phenylethylamine with an aldehyde or ketone. nih.govresearchgate.net In nature, this reaction, catalyzed by enzymes like norcoclaurine synthase, is responsible for forming the basic THIQ skeleton from dopamine (B1211576) and 4-hydroxyphenylacetaldehyde, leading to a cascade of further chemical modifications that produce a wide array of alkaloids. acs.org The study of these natural products and their synthesis has not only provided valuable therapeutic leads but has also driven the development of new synthetic methodologies in organic chemistry. acs.org

Overview of Pharmacological Relevance As a Privileged Scaffold

Established Cyclization and Reduction Strategies

Classic methodologies for constructing the THIQ framework have long been the cornerstone of isoquinoline (B145761) alkaloid synthesis. These reactions, including the Pictet-Spengler and Bischler-Napieralski cyclizations, are renowned for their reliability and efficiency in forming the core bicyclic structure from acyclic precursors.

Pictet-Spengler Reaction and Stereoselective Enzymatic Applications

The Pictet-Spengler reaction, first reported in 1911, is a highly effective method for synthesizing THIQs. wikipedia.orgorganicreactions.org The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution (ring closure). wikipedia.org The driving force is the formation of an electrophilic iminium ion, which then undergoes cyclization. wikipedia.org For the synthesis of 8-Ethyl-1,2,3,4-tetrahydroisoquinoline, the reaction would commence with 2-(2-ethylphenyl)ethanamine and formaldehyde (B43269), typically under strong acid catalysis (e.g., hydrochloric acid or trifluoroacetic acid) and heat. wikipedia.org

Reaction Mechanism:

Condensation: The primary amine of 2-(2-ethylphenyl)ethanamine reacts with formaldehyde to form a Schiff base (imine).

Iminium Ion Formation: Under acidic conditions, the imine is protonated to generate a highly electrophilic iminium ion.

Cyclization: The electron-rich aromatic ring of the phenylethylamine moiety attacks the iminium ion in an intramolecular electrophilic aromatic substitution, forming the new six-membered ring.

Deprotonation: Loss of a proton from the aromatic ring re-establishes aromaticity and yields the final this compound product.

In recent years, enzymatic versions of the Pictet-Spengler reaction have gained prominence for their ability to produce chiral THIQs with high enantioselectivity. nih.govtandfonline.com Enzymes such as Norcoclaurine Synthase (NCS) catalyze the stereoselective condensation of dopamine (B1211576) with various aldehydes. nih.govnih.gov While the natural substrate for NCS is dopamine, studies have shown that the enzyme exhibits relaxed substrate specificity, allowing it to accommodate a range of unnatural aldehydes to produce optically active 1-substituted-1,2,3,4-tetrahydroisoquinolines. nih.govtandfonline.com This biocatalytic approach offers a green and efficient alternative to traditional chemical methods for producing enantiopure THIQ derivatives. nih.gov

| Feature | Description | Application to 8-Ethyl-THIQ | Reference |

|---|---|---|---|

| Reactants | A β-arylethylamine and a carbonyl compound (aldehyde or ketone). | 2-(2-ethylphenyl)ethanamine and Formaldehyde. | wikipedia.org |

| Conditions | Typically requires strong protic or Lewis acid catalysts and heat. | Refluxing in HCl or TFA. | wikipedia.org |

| Key Intermediate | An electrophilic iminium ion. | Iminium ion formed from the condensation of the starting materials. | wikipedia.org |

| Enzymatic Variant | Norcoclaurine Synthase (NCS) can catalyze stereoselective reactions. | Potentially applicable for chiral derivatives, though not the parent compound. | nih.govnih.gov |

Bischler-Napieralski Cyclization and Subsequent Reductions

The Bischler-Napieralski reaction is another fundamental method for THIQ synthesis, proceeding via a two-step sequence. wikipedia.org It begins with the intramolecular cyclodehydration of a β-arylethylamide using a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) to form a 3,4-dihydroisoquinoline (B110456) intermediate. wikipedia.orgorganic-chemistry.org This intermediate is then reduced to the corresponding 1,2,3,4-tetrahydroisoquinoline. rsc.org

To synthesize this compound using this method, the required starting material is N-[2-(2-ethylphenyl)ethyl]formamide.

Synthetic Sequence:

Cyclodehydration: The N-[2-(2-ethylphenyl)ethyl]formamide is treated with a dehydrating agent (e.g., POCl₃) under reflux conditions. This promotes an intramolecular electrophilic aromatic substitution, yielding 8-Ethyl-3,4-dihydroisoquinoline. wikipedia.org The mechanism is believed to involve a nitrilium ion intermediate. wikipedia.org

Reduction: The resulting dihydroisoquinoline, which contains an endocyclic imine, is then reduced. A common reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄), which selectively reduces the C=N double bond to afford the final this compound. rsc.org

This method is particularly versatile for creating 1-substituted THIQs by starting with amides other than formamides. nih.gov Subsequent asymmetric reduction of the dihydroisoquinoline intermediate can provide access to chiral THIQs. rsc.org

| Step | Description | Application to 8-Ethyl-THIQ | Reference |

|---|---|---|---|

| Starting Material | A β-arylethylamide. | N-[2-(2-ethylphenyl)ethyl]formamide. | wikipedia.org |

| Cyclization | Intramolecular cyclodehydration using agents like POCl₃ or P₂O₅. | Formation of 8-Ethyl-3,4-dihydroisoquinoline. | wikipedia.orgorganic-chemistry.org |

| Intermediate | A 3,4-dihydroisoquinoline. | 8-Ethyl-3,4-dihydroisoquinoline. | wikipedia.org |

| Reduction | Reduction of the imine bond of the intermediate. | NaBH₄ reduction to yield this compound. | rsc.orgrsc.org |

Reductive Amination Protocols for THIQ Formation

Reductive amination offers a direct route to the THIQ core, often involving the cyclization of a precursor containing both an amine and a carbonyl group (or a precursor that can generate one in situ). A modern approach involves a domino sequence starting from readily available materials. For instance, a protocol starting from 2-bromobenzaldehyde (B122850) and an appropriate amine can be adapted. thieme-connect.com

A plausible route to this compound could involve an intramolecular reductive amination of an amino-aldehyde. This precursor, 2-(2-aminoethyl)-3-ethylbenzaldehyde, could be synthesized separately. Upon treatment with a reducing agent such as sodium cyanoborohydride (NaBH₃CN), the amine would condense with the aldehyde to form a cyclic iminium ion, which is then immediately reduced to yield the THIQ ring system.

Emerging and Catalytic Approaches

While classical methods remain valuable, modern organic synthesis has driven the development of novel and more efficient catalytic strategies for constructing complex molecular architectures like the THIQ skeleton.

Oxidative Ring Opening and Reductive Ring Closure Sequences

A novel and efficient strategy for constructing the THIQ framework involves an oxidative ring-opening followed by a reductive ring-closure sequence. nih.govnih.gov This method typically starts from a substituted indene (B144670) derivative. proquest.com For the synthesis of this compound, the starting material would be 7-ethyl-1H-indene.

Synthetic Pathway:

Dihydroxylation: The double bond of 7-ethyl-1H-indene is first dihydroxylated, often using osmium tetroxide (OsO₄) as a catalyst, to form a vicinal diol. proquest.com

Oxidative Cleavage: The resulting diol undergoes oxidative cleavage of the C-C bond, for example with sodium periodate (B1199274) (NaIO₄), to open the five-membered ring and generate a dicarbonyl intermediate (a diformyl compound). nih.govproquest.com

Reductive Ring Closure: This unstable dicarbonyl intermediate is then subjected to a double reductive amination in the presence of an amine source (like ammonia (B1221849) or an ammonium (B1175870) salt) and a reducing agent (e.g., NaBH₃CN). nih.govcore.ac.uk This step forms the six-membered heterocyclic ring, yielding the this compound product. nih.gov

This methodology allows for the generation of diverse THIQ frameworks by varying the starting indene and the amine used in the final cyclization step. proquest.comresearchgate.net

Intramolecular Cyclization via Pummerer Reaction

The Pummerer reaction provides an alternative pathway for the intramolecular C-C bond formation required to construct the THIQ ring system. jst.go.jp This reaction typically involves the cyclization of a sulfoxide (B87167) precursor bearing an N-acyl-N-(aryl)methyl group. jst.go.jpdocumentsdelivered.com

The synthesis of this compound via this route would begin with the preparation of a specific sulfoxide substrate, namely N-formyl-N-[(2-ethylphenyl)methyl]-2-(phenylsulfinyl)ethylamine.

Reaction Sequence:

Activation: The sulfoxide is activated with an acylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA). jst.go.jp This generates a highly reactive thionium (B1214772) ion intermediate.

Intramolecular Cyclization: The electron-rich aromatic ring attacks the thionium ion, leading to the formation of the THIQ ring and installing a phenylthio group at the C4 position. jst.go.jp

Desulfurization: The resulting N-formyl-4-phenylthio-8-ethyl-1,2,3,4-tetrahydroisoquinoline is then subjected to reductive desulfurization, for instance using Raney Nickel or NaBH₄–NiCl₂, to remove the phenylthio group. pharm.or.jp

Deformylation: The final step involves the removal of the N-formyl protecting group to yield this compound.

This method has proven effective for synthesizing THIQs even when the aromatic ring is not activated by strong electron-donating groups. pharm.or.jp

Multicomponent Reactions (MCR) in THIQ Synthesis

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecular architectures like the tetrahydroisoquinoline scaffold from simple starting materials in a single step. rsc.org These reactions are prized for their high atom economy, procedural simplicity, and ability to rapidly generate diverse libraries of compounds. tandfonline.com Various MCRs, such as the Ugi and Petasis reactions, have been adapted for THIQ synthesis. beilstein-journals.orgmdpi.com

For the targeted synthesis of this compound, an MCR approach would ideally involve a starting material already bearing the ethyl group at the desired position. For example, a three-component reaction could theoretically employ 2-(3-ethylphenyl)ethanamine (B12439492), an appropriate aldehyde, and a nucleophile. The reaction proceeds through the in-situ formation of an imine from the phenethylamine (B48288) and aldehyde, which then undergoes an intramolecular cyclization via an electrophilic aromatic substitution, known as the Pictet-Spengler reaction. The ethyl group at the meta position of the phenethylamine would direct the cyclization to afford the desired 8-ethyl substituted THIQ product.

Several MCR strategies have been reported for the general synthesis of THIQs, which could be adapted. rsc.orgthieme-connect.com For instance, a one-pot synthesis of N-alkyl substituted-6-amino-7-nitro-8-aryl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile derivatives has been developed using a multicomponent reaction of 1-alkylpiperidin-4-one, malononitrile, and β-nitro styrene. rsc.org While this specific example leads to a highly functionalized product, the underlying principle of combining multiple reactants to build the core structure is central to MCRs.

Table 1: Examples of Multicomponent Reactions for THIQ Synthesis

| Reaction Type | Components | Catalyst/Conditions | Product Type | Ref. |

|---|---|---|---|---|

| Ugi Azido (B1232118) Reaction | Dihydroisoquinolinium salt, p-methoxyphenyl isonitrile, Sodium azide | Methanol, Room Temp | 1-(Tetrazolyl)-THIQ | mdpi.com |

| Petasis Reaction | Aminoacetaldehyde acetals, Boronic acids | Not specified | C-1 substituted THIQs | beilstein-journals.org |

Novel Routes Utilizing Indene and Substituted Indene Derivatives

A novel and stereocontrolled methodology for synthesizing tetrahydroisoquinoline scaffolds involves the use of substituted indenes as starting materials. nih.gov This process begins with the oxidative cleavage of the olefin bond within the indene ring, which generates a reactive diformyl intermediate. nih.gov This intermediate can then undergo a ring-closing step through a reductive amination protocol.

Specifically, the synthesis can be initiated with a substituted indene, such as 2-methyl-1H-indene. The indene is first converted to a diol derivative, which then undergoes oxidative ring cleavage with a reagent like sodium periodate (NaIO₄). The resulting diformyl intermediate is subsequently cyclized using a chiral amine, such as (R)-(+)-α-methylbenzylamine, and a reducing agent like sodium cyanoborohydride (NaBH₃CN). This sequence leads to the formation of the tetrahydroisoquinoline motif in a diastereoselective manner. nih.gov

To apply this methodology for the synthesis of this compound, one would need to start with an appropriately substituted indene, for example, 4-ethyl-1H-indene. The oxidative cleavage and subsequent reductive amination would be expected to yield the target compound. The control over stereochemistry offered by this method is a significant advantage. nih.gov

Regioselective Functionalization and Derivatization Strategies

Regioselective functionalization is crucial for elaborating the basic THIQ core to access specific, biologically active derivatives. These strategies allow for the precise introduction of substituents at various positions on the heterocyclic and aromatic rings.

Synthesis of 1-Monosubstituted and 1,1-Disubstituted THIQs

The C-1 position of the THIQ nucleus is a primary site for functionalization due to its location adjacent to the nitrogen atom, which facilitates the formation of reactive iminium ion intermediates. frontiersin.org A variety of methods have been developed for introducing substituents at this position.

A convenient method for synthesizing 1,1-disubstituted THIQs involves the interaction of ketoamides with organomagnesium compounds (Grignard reagents), followed by acid-catalyzed cyclization. nih.gov This allows for the introduction of a wide range of alkyl and aryl groups at the C-1 position. nih.gov For 1-monosubstituted derivatives, the reduction of ketoamides to hydroxyamides followed by cyclization is a viable route. nih.gov

Direct C(sp³)–H functionalization is a modern and efficient approach. frontiersin.org For N-protected THIQs (e.g., N-Boc or N-Cbz), oxidation with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) generates a stable N-acyliminium ion. This intermediate can then be trapped by a wide range of nucleophiles, including indoles, pyrroles, and electron-rich arenes, to yield 1-substituted THIQs. frontiersin.orgnih.govacs.org This method avoids the need for pre-functionalization of the starting materials, making it highly atom-efficient. nih.gov

Introduction of Alkyl and Aryl Substituents at Specific Positions (e.g., N- and C-alkylations, including ethylation)

The introduction of alkyl and aryl groups at specific positions of the THIQ skeleton is essential for tuning its pharmacological properties.

N-Alkylation: The nitrogen atom of the THIQ ring is a nucleophilic center and can be readily alkylated using various alkylating agents, such as alkyl halides, in the presence of a base. Reductive amination is another common method for N-alkylation. nih.gov

C-Alkylation/Arylation:

C-1 Position: As mentioned, the C-1 position is readily functionalized. Oxidative C-H activation allows for arylation using Grignard reagents in the presence of an oxidant like diethyl azodicarboxylate (DEAD) under metal-free conditions. organic-chemistry.orgresearchgate.net This method has been used to synthesize naturally occurring alkaloids like cryptostyline II and III. organic-chemistry.orgresearchgate.net Similarly, copper-catalyzed coupling with organozinc reagents under aerobic conditions provides an efficient route to C-1 alkylated THIQs. researchgate.net

Aromatic Ring (C-8 Ethylation): The introduction of an ethyl group at the C-8 position to form this compound is more challenging and typically requires either starting with a pre-functionalized precursor or employing directed metalation strategies. A plausible synthetic route would involve the Bischler-Napieralski or Pictet-Spengler cyclization of a 2-(3-ethylphenyl)ethanamine derivative. Alternatively, for a pre-formed THIQ, a Friedel-Crafts acylation followed by reduction could introduce the ethyl group, although regioselectivity could be an issue without a directing group. Directed ortho-lithiation of an N-protected THIQ, potentially guided by a directing group at a neighboring position, could provide a regioselective route to functionalize the C-8 position.

Preparation of Halogenated and Hydroxylated THIQ Derivatives

Halogenated Derivatives: Halogenated THIQs are valuable intermediates for further cross-coupling reactions and can also possess biological activity themselves. An electrochemical halogenation method has been employed in the synthesis of THIQ alkaloids, where a phenol (B47542) precursor was dichlorinated using TBACl as the halogen source. acs.org For specific regioselectivity, directed ortho-metalation followed by quenching with an electrophilic halogen source (e.g., N-bromosuccinimide) is a standard strategy. A synthesis of 8-fluoro-3,4-dihydroisoquinoline (B12937770) has been achieved through a directed ortho-lithiation reaction, and this intermediate was used to prepare 1,8-disubstituted THIQs. mdpi.com

Hydroxylated Derivatives: Hydroxylated THIQs are common motifs in natural products. acs.org The synthesis of 4-hydroxy-1,2,3,4-tetrahydroisoquinolines has been reported through various routes. acs.org More advanced methods involve the site-selective, catalytic, and diastereoselective sp³ C–H hydroxylation of THIQ derivatives, such as vicinally functionalized lactams, to introduce a hydroxyl group at the C-4 position. researchgate.net The biosynthesis of simple THIQs often starts from electron-rich β-phenylethylamines, which inherently contain hydroxyl or methoxy (B1213986) groups on the aromatic ring. acs.org

Synthesis of THIQs Bearing Other Heterocyclic Moieties

The conjugation of a THIQ core with other heterocyclic systems is a common strategy in medicinal chemistry to develop compounds with novel or enhanced biological activities.

Methods to achieve this include:

Reaction with Homophthalic Anhydride: A series of 1-oxo-2,3,4-trisubstituted THIQ derivatives bearing other heterocyclic moieties (such as indole) have been synthesized through the reaction of homophthalic anhydride with imines derived from heterocyclic aldehydes. nih.gov

Direct C-H Functionalization: The previously discussed oxidative C-H functionalization at the C-1 position is highly effective for introducing heterocyclic nucleophiles. For example, simple iron or copper catalysts can be used to synthesize 1-(3-indolyl)-tetrahydroisoquinolines from THIQs and indoles. nih.govacs.org

Multicomponent Reactions: The Ugi azido reaction, a four-component reaction, has been used to synthesize 1-tetrazolyl-substituted THIQs by reacting an iminium salt, an isonitrile, and sodium azide. mdpi.com

Table 2: Summary of Functionalization Strategies for the THIQ Core

| Position | Functional Group | Method | Reagents/Catalyst | Ref. |

|---|---|---|---|---|

| C-1 | Alkyl/Aryl | Oxidative C-H Activation | Grignard Reagent, DEAD | organic-chemistry.org |

| C-1 | Indolyl | Oxidative C-H Activation | Indole, CuBr or FeCl₃, tBHP | nih.govacs.org |

| C-1 | Tetrazolyl | Ugi Azido Reaction | Isonitrile, Sodium Azide | mdpi.com |

| N-2 | Alkyl | Reductive Amination | Aldehyde, Reducing Agent | nih.gov |

| C-4 | Hydroxyl | C-H Hydroxylation | Catalytic methods | researchgate.net |

Preclinical Biological Activity Spectrum and Mechanisms of Action for 1,2,3,4 Tetrahydroisoquinoline Derivatives in Model Systems

Neuroreceptor Modulation and Neurological Research

The versatility of the 1,2,3,4-tetrahydroisoquinoline (B50084) scaffold allows for its interaction with a range of neuroreceptors, making it a subject of extensive investigation in neurological research. These interactions underpin the diverse pharmacological effects observed with different derivatives of this core structure.

Derivatives of 1,2,3,4-tetrahydroisoquinoline have been synthesized and evaluated as potent and selective ligands for dopamine (B1211576) receptors, particularly with a focus on the D3 receptor subtype. nih.govnih.gov Structure-activity relationship (SAR) studies have led to the identification of compounds with high affinity for the D3 receptor and significant selectivity over the closely related D2 receptor. nih.gov For instance, the introduction of a 7-CF3SO2O- substituent into the tetrahydroisoquinoline ring, combined with a 3-indolylpropenamido group, resulted in a compound with a high D3 receptor affinity (pKi of 8.4) and a 150-fold selectivity over the D2 receptor. nih.gov Further studies have explored analogues with a 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol motif, which also demonstrated strong affinity for the D3 receptor with excellent selectivity. nih.gov One such compound, a 4-cyanophenyl analogue, displayed a strong D3 receptor affinity with a Ki of 6.3 nM and lacked affinity for D1 and D2 receptors. nih.gov

The functional consequence of this binding is often antagonism of dopamine receptor activity. Several tetrahydroisoquinoline derivatives have been shown to act as dopamine antagonists in both in vitro and in vivo models. nih.gov This antagonistic activity is a key component of their pharmacological profiles and contributes to their effects on various physiological processes, including pituitary hormone secretion. nih.gov

| Compound | Dopamine Receptor Subtype | Binding Affinity (Ki or pKi) | Selectivity (D3 vs. D2) |

|---|---|---|---|

| Compound 31 | D3 | pKi = 8.4 | 150-fold |

| 4-cyanophenyl analogue (Compound 7) | D3 | Ki = 6.3 nM | High (no affinity for D1/D2) |

A significant area of research for 1,2,3,4-tetrahydroisoquinoline derivatives has been their interaction with opioid receptors, with a particular emphasis on the kappa opioid receptor (KOR). nih.govnih.gov Numerous studies have identified potent and selective KOR antagonists within this chemical class. nih.govnih.gov These compounds have demonstrated high affinity for the KOR with substantial selectivity over the mu (μ) and delta (δ) opioid receptors in in vitro functional assays, such as the [³⁵S]GTPγS binding assay. nih.govnih.gov

For example, a structure-activity relationship study of a series of tetrahydroisoquinoline KOR antagonists led to the identification of (3R)-7-hydroxy-N-{(1S)-2-methyl-1-[(-4-methylpiperidine-1-yl)methyl]propyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (Compound 12), which exhibited a Ke of 0.37 nM and was 645-fold and over 8100-fold selective for the KOR relative to the μ and δ opioid receptors, respectively. nih.gov Another study found that a simplified (3R)-1,2,3,4-tetrahydro-7-hydroxy-3-isoquinolinecarboxamide derivative (Compound 2) was a pure opioid receptor antagonist with a Ke of 0.14 nM at the KOR and was 1730- and 4570-fold selective for the KOR relative to the μ and δ receptors, respectively. nih.gov These findings highlight the potential of the tetrahydroisoquinoline scaffold in developing highly selective KOR antagonists. nih.govnih.gov

| Compound | Kappa Opioid Receptor (Ke, nM) | Mu Opioid Receptor (Ke, nM) | Delta Opioid Receptor (Ke, nM) | Selectivity (KOR vs. MOR) | Selectivity (KOR vs. DOR) |

|---|---|---|---|---|---|

| Compound 12 (4-Me-PDTic) | 0.37 | - | - | 645-fold | >8100-fold |

| Compound 2 | 0.14 | 242 | 640 | 1730-fold | 4570-fold |

| Compound 1 | 6.80 | - | - | 21-fold | >441-fold |

The tetrahydroisoquinoline scaffold has also been explored for its potential to modulate sigma receptors, which are implicated in a variety of central nervous system disorders. nih.gov Research has focused on designing THIQ-based ligands with high affinity and selectivity for the two main sigma receptor subtypes, σ1 and σ2. upenn.edu

A screening of 46 compounds containing various scaffolds known for high σ2 receptor affinity revealed that 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives showed the highest inhibition of σ2 receptor binding. upenn.edu Specifically, (±)-6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline ((±)-7) demonstrated excellent binding affinity and subtype selectivity for σ2 receptors, with a Ki of 0.59 ± 0.02 nM for σ2 and 48.4 ± 7.7 nM for σ1 receptors, resulting in an 82-fold selectivity for the σ2 subtype. upenn.edu Its desmethyl analogue, (±)-8, also showed high affinity for the σ2 receptor (Ki = 4.92 ± 0.59 nM) and a selectivity of over 20-fold compared to the σ1 receptor. upenn.edu These findings underscore the utility of the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety as a key pharmacophore for developing selective σ2 receptor ligands. upenn.edu

| Compound | σ1 Receptor (Ki, nM) | σ2 Receptor (Ki, nM) | Selectivity (σ2 vs. σ1) |

|---|---|---|---|

| (±)-7 | 48.4 ± 7.7 | 0.59 ± 0.02 | 82-fold |

| (±)-8 | 108 ± 35 | 4.92 ± 0.59 | >20-fold |

The orexin system, particularly the orexin-1 (OX1) receptor, has been implicated in reward processes, making it a target for potential treatments for addiction. nih.govnih.gov Substituted 1,2,3,4-tetrahydroisoquinolines have been extensively studied as selective antagonists for the OX1 receptor. nih.govnih.gov Structure-activity relationship studies have been conducted to optimize the potency and selectivity of these compounds. nih.govnih.gov

These studies, utilizing calcium mobilization assays, have identified key structural features that influence antagonist activity. nih.gov For example, it was found that an optimally substituted benzyl (B1604629) group at the 1-position of the tetrahydroisoquinoline ring is crucial for activity at the OX1 receptor. nih.gov Modifications at the 7-position have also been shown to significantly impact potency and selectivity, with a preference for electron-deficient groups. nih.gov One compound, RTIOX-251 (Compound 73), emerged from these studies with an apparent dissociation constant (Ke) of 16.1 nM at the OX1 receptor and over 620-fold selectivity over the OX2 receptor. nih.gov Another highly potent and selective compound, RTIOX-276, also demonstrated excellent OX1 potency and selectivity. nih.gov

| Compound | OX1 Receptor (Ke, nM) | OX2 Receptor (Ke, nM) | Selectivity (OX1 vs. OX2) |

|---|---|---|---|

| RTIOX-251 (Compound 73) | 16.1 | >10000 | >620-fold |

| Compound 44 | - | 660 | - |

| Compound 50 | - | - | Good selectivity |

Certain 1,2,3,4-tetrahydroisoquinoline derivatives have been shown to modulate the secretion of pituitary hormones, primarily through their action as dopamine antagonists. nih.gov In vivo studies in freely moving male rats demonstrated that tetrahydropapaveroline (THP) produced a significant increase in plasma prolactin (PRL) levels. nih.gov This effect was attenuated by the co-administration of dopamine but was not altered by the opioid antagonist naloxone, suggesting a dopaminergic rather than an opioidergic mechanism. nih.gov

In vitro studies using cultured anterior pituitary cells further substantiated these findings. Several THIQ derivatives were able to reverse the inhibitory effect of dopamine on prolactin secretion. nih.gov The potency of these compounds in this in vitro system correlated with their affinity for the dopamine receptor. nih.gov Furthermore, THP, the most potent dopamine antagonist among the tested compounds, also blocked the dopamine-mediated inhibition of beta-endorphin secretion from neurointermediate lobe cells in culture. nih.gov These results indicate that some tetrahydroisoquinolines can act as functional dopamine antagonists at the pituitary level, thereby influencing the secretion of both prolactin and beta-endorphin. nih.gov It is known that dopamine can inhibit the release of beta-endorphin from hypothalamic neurons via a D2 receptor mechanism. nih.gov

The neuroprotective properties of 1,2,3,4-tetrahydroisoquinoline derivatives have been investigated in various animal models of neurodegenerative diseases, particularly Parkinson's disease. rsc.orgcdnsciencepub.comnih.gov The endogenous THIQ derivative, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ), has been a particular focus of this research and has demonstrated significant neuroprotective effects. cdnsciencepub.comnih.gov

In mouse models of Parkinson's disease induced by the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), 1-MeTIQ and its artificially modified derivatives have shown protective effects. cdnsciencepub.comnih.gov For example, pretreatment with 1-Me-N-propargyl-TIQ was shown to block the MPTP-induced reduction in striatal dopamine content and the number of tyrosine hydroxylase-positive neurons in the substantia nigra. cdnsciencepub.comnih.gov This compound, along with 1-Me-N-butynyl-TIQ, also prevented the MPTP-induced decrease in dopamine transporter expression. cdnsciencepub.com The neuroprotective mechanism of these compounds is thought to involve the reduction of oxidative stress. rsc.org For instance, Oleracein E, a naturally occurring THIQ analog, has been shown to exert its neuroprotective effects by scavenging free radicals and reducing oxidative stress. rsc.org

Enzyme Inhibition and Molecular Target Engagement

Derivatives of the 1,2,3,4-tetrahydroisoquinoline core have been identified as potent and often selective inhibitors of several key enzyme families. Their ability to interact with the active sites of these proteins underpins their therapeutic potential in preclinical models of cancer, neurodegenerative disorders, and cardiovascular diseases.

Rho Kinase (ROCK) Inhibitory Activity

Rho-associated coiled-coil-containing protein kinase (ROCK) is a serine/threonine kinase that has emerged as a significant drug target for conditions such as glaucoma, hypertension, and cancer. nih.gov A series of 1,2,3,4-tetrahydroisoquinoline derivatives have been developed and evaluated as highly potent and selective ROCK inhibitors. nih.gov

Through structure-activity relationship (SAR) studies, specific THIQ analogues have demonstrated high efficacy in both biochemical and cell-based assays. The lead compound from one such study, compound 35 (6-methoxy-N-(2-((1-methylpiperidin-4-yl)methoxy)-4-(1H-pyrazol-4-yl)phenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide), exhibited subnanomolar potency against the ROCK-II enzyme. nih.gov In a broad kinase panel screening against 442 kinases, this compound showed high selectivity, with an off-target hit rate of only 1.6%. nih.gov This specificity highlights the potential of the THIQ scaffold for developing targeted ROCK inhibitors.

| Compound | Target | Inhibitory Activity (IC50) | Assay Type |

|---|---|---|---|

| Compound 35 | ROCK-II | Subnanomolar | Enzyme Assay |

| Compound 35 | - | 51 nM | Cell-based Assay |

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. Inhibitors of PDE, particularly the PDE4 family, are of therapeutic interest for inflammatory diseases. Research has identified 1,2,3,4-tetrahydroisoquinoline derivatives as promising PDE4 inhibitors.

In one study, a series of compounds based on a 7-(cyclopentyloxy)-6-methoxy-1,2,3,4-tetrahydroisoquinoline scaffold were synthesized and evaluated. Many of these derivatives displayed potent inhibitory activity against the PDE4B isoform. Specifically, compound 19 emerged as a highly effective inhibitor, showing strong inhibition of PDE4B with an IC50 value of 0.88 µM. Furthermore, this compound demonstrated a 21-fold greater selectivity for PDE4B over the PDE4D isoform when compared to the reference drug rolipram. nih.gov

| Compound | Target | Inhibitory Activity (IC50) |

|---|---|---|

| Compound 19 | PDE4B | 0.88 µM |

Acetylcholinesterase Inhibitory Properties

Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease, as they increase the levels of the neurotransmitter acetylcholine in the brain. nih.gov The 1,2,3,4-tetrahydroisoquinoline scaffold has been incorporated into novel molecular designs to target this enzyme.

A study focused on developing new cholinesterase inhibitors identified a series of compounds featuring the THIQ moiety. Among them, compound 7d , which contains a 1,2,3,4-tetrahydroisoquinoline fragment, exhibited moderate inhibitory activity against acetylcholinesterase from electric eel (eeAChE) with an IC50 value of 3.1 μmol/L. nih.gov The same compound also showed potent inhibition of butyrylcholinesterase (BuChE), another key enzyme in cholinergic signaling, with an IC50 of 0.85 μmol/L. nih.gov In a different study, a series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives were synthesized; while none showed activity against AChE, several were effective inhibitors of BChE. nih.gov

| Compound | Target | Inhibitory Activity (IC50) |

|---|---|---|

| Compound 7d | eeAChE | 3.1 µmol/L |

Modulation of Mycobacterial ATP Synthase

The emergence of drug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular agents with novel mechanisms of action. The F1Fo-ATP synthase, an essential enzyme for energy production in the bacterium, has been validated as a promising drug target. Tetrahydroisoquinoline-based compounds have been identified as inhibitors of this critical mycobacterial enzyme. Although specific inhibitory concentration (IC50) values for THIQ derivatives against the ATP synthase are not detailed in the reviewed literature, they are recognized as a class of molecules with activity against this target. Their mechanism disrupts the pathogen's ability to generate ATP, leading to cell death.

Interactions with Epigenetic Enzymes and Anti-Apoptotic Proteins

The therapeutic potential of 1,2,3,4-tetrahydroisoquinoline derivatives extends to the modulation of fundamental cellular processes like gene expression and apoptosis, through interactions with epigenetic enzymes and key regulatory proteins.

Epigenetic Enzyme Inhibition: Histone deacetylases (HDACs) are a class of epigenetic enzymes that play a crucial role in the transcriptional regulation of genes involved in cell cycle progression and apoptosis. HDAC inhibitors have emerged as a significant class of anticancer agents. The 1,2,3,4-tetrahydroisoquinoline scaffold has been successfully utilized to develop potent HDAC inhibitors. nih.gov

In a notable study, a series of THIQ-based hydroxamic acid derivatives were synthesized and evaluated. Compound 82 from this series demonstrated potent, broad-spectrum HDAC inhibition, with superior activity against HDAC1, HDAC3, and HDAC6 compared to the FDA-approved drug Vorinostat (SAHA). nih.gov Another investigation led to the development of compounds 31a and 31b , which also bear a tetrahydroisoquinoline core and exhibited mid-nanomolar inhibitory activity against HDAC8. drugbank.com These findings confirm that the THIQ scaffold is an excellent template for designing novel and potent inhibitors of epigenetic targets. drugbank.com

Interactions with Anti-Apoptotic Proteins: Evasion of apoptosis (programmed cell death) is a hallmark of cancer. The Inhibitor of Apoptosis Proteins (IAPs), such as XIAP and cIAP-1, are key regulators of this process and are often overexpressed in tumors. nih.gov Novel isoquinoline (B145761) derivatives have been synthesized to target and inhibit IAPs.

In one screening effort, compound B01002 and compound C26001 were identified as having significant anti-proliferative and pro-apoptotic activity in ovarian cancer cells. nih.govrsc.org Mechanistic studies revealed that these compounds down-regulate the protein levels of XIAP, cIAP-1, and survivin, thereby promoting cancer cell death. nih.gov While these are isoquinoline derivatives, the findings highlight the potential of the broader structural class to modulate this critical anti-cancer pathway. Other studies have shown that tetrahydro- nih.govrsc.orgnih.govtriazolo[3,4-a]isoquinoline derivatives can induce apoptosis by increasing the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.

| Compound | Target/Pathway | Activity/IC50 | Note |

|---|---|---|---|

| Compound 82 | HDAC1, HDAC3, HDAC6 | Potent Inhibition (Superior to Vorinostat) | Epigenetic Enzyme Inhibition |

| Compound 31a | HDAC8 | Mid-nanomolar IC50 | Epigenetic Enzyme Inhibition |

| Compound 31b | HDAC8 | Mid-nanomolar IC50 | Epigenetic Enzyme Inhibition |

| Compound B01002 | IAP Downregulation | 7.65 µg/mL (Anti-proliferative IC50) | Anti-Apoptotic Protein Modulation |

| Compound C26001 | IAP Downregulation | 11.68 µg/mL (Anti-proliferative IC50) | Anti-Apoptotic Protein Modulation |

TRBP Binding and miRNA Maturation Modulation

MicroRNA (miRNA) biogenesis is a critical process for post-transcriptional gene regulation, and its dysregulation is implicated in diseases like cancer. The trans-activation response element (TAR) RNA-binding protein (TRBP) is a key component of the miRNA processing machinery, where it partners with the Dicer enzyme to facilitate the maturation of precursor miRNAs (pre-miRNAs). rsc.org

Recent medicinal chemistry efforts have identified compounds containing a 1,2,3,4-tetrahydroisoquinoline moiety that can modulate this pathway. A novel fluoroquinolone derivative, compound 33 , which features a tetrahydroisoquinoline group at its C-7 position, was found to directly engage with TRBP. rsc.org Surface plasmon resonance (SPR) analysis confirmed that compound 33 binds to TRBP with a dissociation constant (K D) of 4.09 μM, an affinity approximately 40-fold stronger than the pioneering modulator, enoxacin. rsc.org Functionally, this binding was shown to enhance the maturation of shRNA to siRNA and promote the processing of endogenous pre-miRNAs. The anticancer activity of compound 33 was demonstrated to be TRBP-dependent, as its cytotoxic effects were lost in TRBP knockout cells. rsc.org

| Compound | Target | Binding Affinity (K D) |

|---|---|---|

| Compound 33 | TRBP | 4.09 µM |

Anticancer Research and Antiproliferative Investigations in Cell Lines and Animal Models

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is recognized as a "privileged scaffold" in anticancer drug design due to its presence in various natural and synthetic compounds with potent cytotoxic effects. rsc.orgresearchgate.netnih.govnih.gov Preclinical studies have explored numerous THIQ derivatives, revealing significant antiproliferative and pro-apoptotic activity across a range of cancer cell lines.

One area of investigation has focused on the inhibition of key signaling pathways in cancer. For instance, certain THIQ derivatives have been identified as potent inhibitors of KRas, a critical oncogene in many cancers, particularly colon cancer. nih.gov Compound GM-3-121, which features an ethyl group at the 4-position of a phenyl ring, demonstrated high KRas inhibition in HCT116 colon cancer cells and also possessed strong anti-angiogenic properties. nih.gov Other derivatives, such as GM-3-18 (with a 4-chloro substitution) and GM-3-143 (with a 4-trifluoromethyl substitution), also showed significant KRas inhibition against a panel of colon cancer cell lines. nih.gov

Another mechanism of action involves the inhibition of essential enzymes for cancer cell survival and proliferation. Newly synthesized 5,6,7,8-tetrahydroisoquinolines have been evaluated as potential inhibitors of Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinase 2 (CDK2). nih.gov Compound 8d was found to be a significant DHFR inhibitor with an IC₅₀ of 0.199 µM, while compound 7e acted as a potent CDK2 inhibitor with an IC₅₀ of 0.149 µM. nih.gov These compounds exhibited potent cytotoxic activity against human breast cancer (MCF-7) and lung cancer (A549) cell lines, respectively, inducing cell cycle arrest and apoptosis. nih.gov

Further studies have highlighted the ability of THIQ derivatives to induce apoptosis through modulation of Bcl-2 family proteins. A synthesized tetrahydrobenzo[h]quinoline derivative was shown to reduce cell viability in MCF-7 cells and induce apoptosis in up to 30% of the cell population. researchgate.net Mechanistic studies revealed that this compound downregulated the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax, leading to the activation of caspase-9 and the intrinsic apoptotic pathway. researchgate.net Similarly, studies on 1-alkyne derivatives of THIQ found that 1-tridecyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline displayed a high cytotoxic effect on cancer cells with lower toxicity toward normal cells. sdiarticle4.com

| Compound | Cancer Cell Line(s) | Key Findings | Mechanism of Action |

|---|---|---|---|

| GM-3-121 | HCT116 (Colon) | Highest KRas inhibition among tested compounds; potent anti-angiogenic activity (IC₅₀ = 1.72 μM). nih.gov | KRas Inhibition, Anti-angiogenesis nih.gov |

| GM-3-18 | Colo320, DLD-1, HCT116, SNU-C1, SW480 (Colon) | Significant KRas inhibition against all tested colon cancer cell lines. nih.gov | KRas Inhibition nih.gov |

| Compound 7e | A549 (Lung) | Potent cytotoxic activity (IC₅₀: 0.155 µM); caused cell cycle arrest at G2/M phase and a 79-fold increase in apoptosis. nih.gov | CDK2 Inhibition (IC₅₀: 0.149 µM) nih.gov |

| Compound 8d | MCF7 (Breast) | Potent cytotoxic activity (IC₅₀: 0.170 µM); caused cell cycle arrest at S phase and a 69-fold increase in apoptosis. nih.gov | DHFR Inhibition (IC₅₀: 0.199 µM) nih.gov |

| Tetrahydrobenzo[h]quinoline | MCF-7 (Breast) | Reduced cell growth by 50% at 7.5 µM (48h); induced apoptosis. researchgate.net | Downregulation of Bcl-2, upregulation of Bax, activation of caspase-9. researchgate.net |

| 1-Tridecyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | Various cancer cells | Exhibited a high cytotoxic effect with low toxicity to healthy cells. sdiarticle4.com | Not specified |

Antimicrobial and Antiviral Activity Studies

Derivatives of the 1,2,3,4-tetrahydroisoquinoline scaffold have been investigated for their potential to combat infectious diseases, with various analogs demonstrating notable activity against bacterial, fungal, and viral pathogens in preclinical models.

In the realm of antibacterial research, novel THIQ-dipeptide conjugates have shown promising activity. nih.gov These compounds were particularly effective against Escherichia coli and demonstrated potent activity against MTCC 443 and MTCC 1688 strains. nih.gov Computational studies suggest that these conjugates exert their effect by binding to E. coli DNA gyrase. nih.gov Another study found that 1-nonyl-6,7-dimethoxy-1,3,4-tetrahydroisoquinoline possesses strong antibacterial and antifungal effects. sdiarticle4.com The antifungal properties of THIQ derivatives have also been a focus of research. A series of N-sulfonyl-1,2,3,4-tetrahydroisoquinolines (NSTHIQ) were synthesized and screened, with two derivatives showing significant antifungal activity against a range of species including Aspergillus spp, Penicillium spp, and Botrytis cinerea. researchgate.net

The antiviral potential of THIQ derivatives has been highlighted by recent studies, particularly in the context of coronaviruses. Two novel heterocyclic compounds based on the THIQ structure, trans-1 and trans-2 , were found to effectively suppress the replication of authentic SARS-CoV-2 in Vero E6 cells. nih.govnih.gov Compound trans-1 was particularly potent, with a half-maximal effective concentration (EC₅₀) of 3.15 μM in Vero E6 cells and 2.78 μM in Calu-3 human lung cells, performing better than chloroquine in the latter. nih.govnih.gov Mechanistic studies indicated that trans-1 primarily inhibits the post-entry stages of viral replication. nih.gov Further research into 1-oxo-2,3,4-trisubstituted THIQ derivatives identified compounds with activity against human coronavirus strains 229E and OC-43. mdpi.com Specifically, a compound designated Avir-8 showed the highest activity against the OC-43 strain, with a selectivity index (SI) of 972.0. mdpi.com

| Compound Class/Name | Target Pathogen(s) | Model System | Key Findings (Activity) |

|---|---|---|---|

| THIQ-dipeptide conjugates | Escherichia coli, MTCC 443, MTCC 1688 | In vitro assays | Potent antibacterial activity. nih.gov |

| 1-Nonyl-6,7-dimethoxy-1,3,4-tetrahydroisoquinoline | Various bacteria and fungi | In vitro assays | Strong antibacterial and antifungal effects. sdiarticle4.com |

| N-sulfonyl-1,2,3,4-tetrahydroisoquinolines | Aspergillus spp., Penicillium spp., Botrytis cinerea | In vitro assays | Significant antifungal properties. researchgate.net |

| trans-1 | SARS-CoV-2 | Vero E6 cells, Calu-3 cells | EC₅₀ = 3.15 μM (Vero E6); EC₅₀ = 2.78 μM (Calu-3). nih.govnih.gov |

| trans-2 | SARS-CoV-2 | Vero E6 cells | EC₅₀ = 12.02 μM. nih.gov |

| Avir-8 (1-oxo-THIQ derivative) | Human Coronavirus OC-43 | In vitro assays | High antiviral activity (SI = 972.0). mdpi.com |

Investigations into Anticonvulsant and Antidepressant-like Activities

The neuroactive potential of 1,2,3,4-tetrahydroisoquinoline derivatives has been explored in preclinical models of seizures and depression, with several compounds demonstrating promising central nervous system activity.

In the area of anticonvulsant research, a series of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have shown high anticonvulsant potency. nih.gov These compounds were developed as potential non-competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. nih.govnih.gov When tested in DBA/2 mice, a model for sound-induced seizures, some of these novel compounds were highly effective. nih.govnih.gov A broader study of 33 different 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives identified compounds 20 and 25 as the most active against strychnine-induced seizures, increasing animal survival by 90%. mdpi.com The mechanism of action for some of these derivatives may also be related to their effects on glycine and α7 nicotinic acetylcholine (nACh) receptors. mdpi.com

The antidepressant-like effects of THIQ compounds have also been established in rodent models. The endogenous amine 1,2,3,4-tetrahydroisoquinoline (TIQ) and its derivative 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) have demonstrated significant antidepressant-like activity. nih.govnih.gov In behavioral tests such as the forced swim test (FST) and tail suspension test (TST) in mice, both TIQ and 1MeTIQ significantly decreased immobility time, an effect comparable to the reference antidepressant imipramine. nih.gov Neurochemical analyses supported these findings, showing that administration of these compounds led to an activation of noradrenergic (NA) and serotonergic (5-HT) systems in the brain. nih.gov Furthermore, in a rat model of depression induced by chronic reserpine administration, both TIQ and 1MeTIQ were able to completely antagonize the depressive-like behaviors and reverse the reserpine-induced depletion of brain monoamines. nih.govresearchgate.net

| Compound Class/Name | Activity | Animal Model | Key Findings | Proposed Mechanism |

|---|---|---|---|---|

| 1-Aryl-6,7-dimethoxy-THIQ derivatives | Anticonvulsant | DBA/2 mice (audiogenic seizures) | Demonstrated high anticonvulsant potency. nih.govnih.gov | Non-competitive AMPA receptor antagonism. nih.govnih.gov |

| Compounds 20 & 25 (1-Aryl-THIQ derivatives) | Anticonvulsant | Mice (strychnine-induced seizures) | Increased animal survival by 90%. mdpi.com | Action on glycine and α7 nACh receptors. mdpi.com |

| 1,2,3,4-Tetrahydroisoquinoline (TIQ) | Antidepressant-like | Mice (FST, TST); Rats (Reserpine model) | Decreased immobility time; antagonized reserpine-induced effects. nih.govnih.gov | Activation of noradrenaline and serotonin systems. nih.gov |

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | Antidepressant-like | Mice (FST, TST); Rats (Reserpine model) | Decreased immobility time; antagonized reserpine-induced effects. nih.govnih.gov | Activation of noradrenaline and serotonin systems. nih.gov |

Effects on Smooth Muscle Contractile Activity and Antiarrhythmic Properties

Preclinical investigations into 1,2,3,4-tetrahydroisoquinoline derivatives have revealed significant effects on cardiovascular and smooth muscle tissues, suggesting potential applications in modulating vascular tone and cardiac function.

Studies on vascular smooth muscle have shown that THIQ derivatives can induce vasorelaxation. A conjugate of the flavonoid dihydroquercetin with a 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, named DHQ-11 , produced a significant vasorelaxant effect in rat aortic rings that were pre-contracted with high potassium chloride (KCl) or phenylephrine. biomedpharmajournal.org At a concentration of 100 μM, DHQ-11 maximally reduced the KCl-induced contraction by 94.7% and the phenylephrine-induced contraction by 90.3%. biomedpharmajournal.org The vasorelaxant potency of the conjugate was greater than that of its individual components. biomedpharmajournal.org The mechanism appears to involve the inhibition of Ca²⁺ influx from the extracellular space through L-type voltage-dependent calcium channels (VDCCs). biomedpharmajournal.org

Another novel compound, YS 49 (1-alpha-naphthylmethyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline), also demonstrated the ability to relax rat aorta contracted by phenylephrine and KCl. nih.gov In addition to its effects on vascular smooth muscle, YS 49 exhibited direct cardiac effects. In isolated rat atria, it increased both heart rate and the force of contraction. nih.gov In anesthetized rabbits, it lowered blood pressure and increased heart rate. nih.gov These cardiovascular effects were blocked by the nonselective beta-antagonist propranolol, but not by an alpha-blocker or by catecholamine depletion. This suggests that the mechanism of action for YS 49 is, at least in part, due to the stimulation of beta-adrenergic receptors. nih.gov While these studies demonstrate clear cardiovascular effects, specific investigations into the antiarrhythmic properties of these compounds are less defined in the available literature. The observed modulation of ion channels and adrenergic receptors, however, points to a potential influence on cardiac electrophysiology that warrants further investigation.

| Compound | Model System | Observed Effect(s) | Proposed Mechanism |

|---|---|---|---|

| DHQ-11 | Isolated rat aortic rings | Significant vasorelaxation of KCl- and phenylephrine-contracted tissue. biomedpharmajournal.org | Inhibition of Ca²⁺ influx through L-type VDCCs. biomedpharmajournal.org |

| YS 49 | Isolated rat aorta | Relaxation of phenylephrine- and KCl-contracted tissue. nih.gov | Beta-adrenergic receptor stimulation. nih.gov |

| Isolated rat atria; Anesthetized rabbit | Increased heart rate and force of contraction; Decreased blood pressure. nih.gov |

Structure Activity Relationship Sar Elucidation of 1,2,3,4 Tetrahydroisoquinoline Derivatives

Influence of Substituents at Various Positions (e.g., C-1, C-2 (N-atom), C-4, C-7, C-8) on Biological Activity

The biological profile of THIQ derivatives is highly dependent on the nature and position of substituents on both the heterocyclic and aromatic rings. Modifications at positions C-1, the nitrogen atom (C-2), C-4, C-7, and C-8 have been shown to significantly influence the interaction of these compounds with their biological targets. rsc.org

For instance, in a series of 5,8-disubstituted THIQ derivatives evaluated as inhibitors of Mycobacterium tuberculosis (M. tb), substitutions at both positions were found to be critical for activity. nih.gov While large substituents like a benzyl (B1604629) group were tolerated at the C-5 position, an N-methylpiperazine group was identified as the preferred substituent at the C-8 position for optimal potency. nih.gov Similarly, studies on THIQ-based phosphodiesterase 4 (PDE4) inhibitors revealed that the introduction of rigid substituents at the C-3 position could enhance subtype selectivity. nih.gov The secondary amine at the C-2 position is also a common site for modification, allowing for the introduction of various side chains that can extend into binding pockets and form crucial interactions. nih.gov

Alkyl groups are fundamental substituents in drug design that can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. omicsonline.org Their primary role is to modulate lipophilicity, which affects membrane permeability, bioavailability, and metabolic stability. omicsonline.org Additionally, the size and placement of alkyl groups can impact binding affinity by optimizing steric interactions within a receptor's binding site. omicsonline.org

In the context of THIQ derivatives, alkyl substitutions have demonstrated a clear impact on biological activity. A study on 5,8-disubstituted THIQs as potential anti-tuberculosis agents found a general trend of improved potency with increased lipophilicity, a property enhanced by alkyl groups. nih.gov The synthesis of a 5-ethyl substituted analogue was part of this investigation, highlighting the exploration of alkyl groups at this position. nih.gov

Research into 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives as ligands for the NMDA receptor ion channel binding site has provided specific insights into the role of alkyl groups at the C-8 position. A derivative featuring a methyl group at the C-8 position, combined with a 2-methylphenyl substituent at C-1, exhibited the highest binding affinity among the tested compounds, with a Kᵢ value of 0.0374 µM. nih.gov This finding underscores the positive contribution of a small alkyl group at the C-8 position to the binding affinity for this specific target.

Another study focused on anti-angiogenesis agents identified a THIQ derivative with an ethyl group at the 4-position of a phenyl ring attached to the core structure as having the highest activity. nih.gov

| Compound/Substituent | Target/Activity | Key Finding | Reference |

| 8-Methyl-1-(2-methylphenyl)-THIQ | NMDA Receptor | Highest binding affinity (Kᵢ = 0.0374 µM) in its series. | nih.gov |

| 5-Ethyl-THIQ derivative | M. tuberculosis | Synthesized to explore the general trend of increased potency with higher lipophilicity. | nih.gov |

| THIQ with 4-ethylphenyl moiety | Anti-angiogenesis | Showed the highest anti-angiogenesis activity in its series (IC₅₀ = 1.72 μM). | nih.gov |

Halogenation and hydroxylation are common strategies in medicinal chemistry to alter a molecule's electronic properties, metabolic stability, and potential for hydrogen bonding. Electron-donating groups like hydroxyl (-OH) or methoxy (B1213986) (-OCH₃) on the aromatic ring of the THIQ scaffold are often considered favorable for cyclization steps in synthesis, such as the Bischler–Nepieralski reaction. rsc.org

In SAR studies, these groups play a vital role in modulating biological activity. For example, in the development of anti-HIV agents, the placement of substituents on the THIQ core was critical. rsc.org The presence of hydroxyl groups can introduce key hydrogen bonding interactions with a target receptor, potentially increasing binding affinity.

The incorporation of additional aromatic and heterocyclic rings is a widely used strategy to enhance the biological activity of the THIQ core. These moieties can engage in various non-covalent interactions, such as π-π stacking, hydrophobic interactions, and hydrogen bonding, which can significantly improve binding affinity and selectivity for a biological target. nuph.edu.ua

A notable example is the high affinity of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives for the NMDA receptor, where the aryl group at the C-1 position is essential for activity. nih.gov The nature of this aromatic substituent is a key determinant of potency; for instance, a 2-methylphenyl group at C-1 was found to be optimal in one study. nih.gov

The introduction of heterocyclic moieties has also led to the development of potent THIQ-based agents. A novel compound featuring a furan-3-yl group at the C-3 position and a 2-phenyl-1H-inden-1-ylidene moiety at C-4 was synthesized and evaluated for its antibacterial properties. nih.gov Furthermore, the substitution on these appended rings can also fine-tune activity. In a series of antimicrobial agents, the substitution of a phenyl ring with an electron-donating methoxy group or an electron-withdrawing nitro group led to differential effects on activity against various bacterial strains. nih.gov This highlights the intricate SAR that can be developed by combining the THIQ scaffold with other cyclic systems.

Stereochemical Aspects and Enantiomeric Potency

Many biologically active THIQ derivatives possess at least one stereocenter, typically at the C-1 position, meaning they can exist as a pair of enantiomers. It is a well-established principle in pharmacology that enantiomers can exhibit significantly different biological activities, potencies, and metabolic profiles due to the stereospecific nature of their interactions with chiral biological macromolecules like receptors and enzymes. acs.org

The importance of stereochemistry is clearly demonstrated in the case of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives targeting the NMDA receptor. The (S)-configured enantiomer of the 8-methyl-1-(2-methylphenyl) derivative was found to be almost 90 times more potent than its corresponding (R)-enantiomer. nih.gov This substantial difference in binding affinity highlights a strict stereochemical requirement for optimal interaction with the binding site.

The synthesis of enantiomerically pure THIQs is, therefore, a significant goal in medicinal chemistry to access the more potent enantiomer and avoid potential off-target effects from the less active one. nih.gov Chiral auxiliaries and asymmetric synthesis methods are often employed to achieve high enantiomeric purity. nih.gov

| Compound Pair | Target | Potency Difference | Reference |

| (S)- vs (R)-8-Methyl-1-(2-methylphenyl)-THIQ | NMDA Receptor | The (S)-enantiomer is ~90 times more potent than the (R)-enantiomer. | nih.gov |

Conformational Preferences and their Relationship to Pharmacological Profiles

A powerful strategy in drug design is conformational restriction, where the flexibility of a molecule is reduced to lock it into a bioactive conformation that fits optimally into the target's binding site. This approach can lead to significant improvements in binding affinity, selectivity, and metabolic stability. nih.gov

This principle has been successfully applied to the development of THIQ-based inhibitors of the Keap1-Nrf2 protein-protein interaction. By employing a structure-guided conformational restriction strategy, a flexible lead compound was evolved into a new series of more rigid THIQ-based inhibitors. nih.govau.dk This "cyclic rigidification" resulted in a remarkable 223-fold improvement in binding affinity, alongside enhanced cellular activity and metabolic stability. This work demonstrates that constraining the conformational flexibility of the THIQ scaffold can be a highly effective method for optimizing its pharmacological properties. nih.gov

Computational Chemistry and Molecular Modeling Applications in 1,2,3,4 Tetrahydroisoquinoline Research

Ligand-Receptor Docking and Molecular Dynamics Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is crucial for understanding the binding mode of potential drugs. For instance, various THIQ analogs have been docked into the active sites of targets like HIV-1 reverse transcriptase and E. coli DNA gyrase to predict their binding affinity and interaction patterns. rsc.orgnih.govscispace.com Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. researchgate.netrsc.org

Following docking, Molecular Dynamics (MD) simulations are often employed to study the stability and dynamic behavior of the ligand-receptor complex over time. MD simulations provide a more realistic physiological model by simulating the movement of atoms and molecules. These simulations can confirm the stability of binding poses predicted by docking and offer deeper insights into the conformational changes that may occur upon ligand binding. For example, MD simulations have been used to assess the stability of novel THIQ-based dipeptide conjugates within the active site of E. coli DNA gyrase B.

Illustrative Docking Interaction Data for a THIQ Analog Note: The following table is an example based on studies of THIQ derivatives and does not represent data for 8-Ethyl-1,2,3,4-tetrahydroisoquinoline.

| Target Protein | Ligand (THIQ Analog) | Key Interacting Residues | Predicted Binding Energy (kcal/mol) |

|---|---|---|---|

| E. coli DNA Gyrase B | Compound 7b (dipeptide conjugate) | ASP73, GLU50, ASN46 | -6.708 nih.gov |

| HIV-1 RT | Compound 152 | LYS101, TYR181, TYR188 | Not Specified rsc.org |

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. The goal is to predict the activity of new, unsynthesized compounds. 2D-QSAR uses descriptors calculated from the 2D structure, while 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) use information from the 3D aligned structures of the molecules.

While no QSAR studies were found for this compound, multi-QSAR modeling has been conducted on other THIQ derivatives to understand their structural requirements for inhibiting targets like histone deacetylase 8 (HDAC8). nih.gov Such studies have indicated that different substitutions on the THIQ scaffold are crucial for modulating biological activity. nih.gov Similarly, 3D-QSAR models have been successfully developed for tetrahydroquinoline derivatives (a related but distinct scaffold) to identify key structural features for inhibiting targets like Lysine-specific demethylase 1 (LSD1). mdpi.comresearchgate.net These models provide contour maps that visualize regions where steric bulk, positive or negative charge, and hydrophobicity are favorable or unfavorable for activity, thus guiding the design of more potent inhibitors. mdpi.com

Example Parameters from a 3D-QSAR Study on Tetrahydroquinoline Derivatives Note: This table illustrates typical results from a 3D-QSAR study on a related class of compounds, not this compound.

| Model | q² (Cross-validated R²) | R² (Non-cross-validated R²) | R²_pred (External Validation) |

|---|---|---|---|

| CoMFA | 0.778 | Not Specified | 0.709 mdpi.com |

Conformational Analysis using Ab Initio and Density Functional Theory (DFT) Methods

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule. Understanding the preferred conformation is essential as it often dictates how a molecule interacts with its biological target. High-level computational methods like Ab Initio and Density Functional Theory (DFT) are used to calculate the energies of different conformers and identify the most stable, low-energy structures.

For the parent 1,2,3,4-tetrahydroisoquinoline (B50084) molecule, DFT and ab-initio calculations have shown that the molecule exists in multiple conformations, with two low-energy "twisted" conformers being particularly close in energy. researchgate.net These studies compute potential energy surfaces to map the energy landscape and identify minima (stable conformers) and transition states between them. researchgate.net DFT calculations are also used to determine various electronic properties, such as HOMO-LUMO energy gaps, which can provide insights into a molecule's reactivity and electronic stability. mdpi.com No specific conformational analysis for this compound has been reported.

Prediction of Biological Activity and Selectivity Profiles

Computational methods are increasingly used to predict the biological activity and selectivity of novel compounds before they are synthesized, saving time and resources. researchgate.net By combining information from docking, QSAR, and pharmacophore modeling, researchers can build predictive models. A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for a molecule to interact with a specific target.

For the THIQ scaffold, computational approaches have been used to design new potential antagonists for targets like the CD44 receptor. nih.govresearchgate.net In such studies, a pharmacophore model can be generated based on known ligands, and then large virtual libraries of new compounds are screened in silico to identify molecules that fit the model. nih.govresearchgate.net These "hits" are then subjected to more rigorous analysis like docking and MD simulations to prioritize them for synthesis and biological testing. This approach allows for the rational design of compounds with predicted activity and selectivity profiles, although specific predictions for this compound are not available in the current literature.

Preclinical Pharmacokinetic and Metabolic Disposition Investigations of 1,2,3,4 Tetrahydroisoquinoline Derivatives

In Vitro and In Vivo Absorption and Distribution Studies in Model Systems

Detailed in vitro and in vivo studies are necessary to characterize the absorption and distribution profile of a compound. While no specific data exists for 8-Ethyl-1,2,3,4-tetrahydroisoquinoline, studies on the parent compound, TIQ, reveal significant distribution to various tissues.

For instance, after oral administration to rats, radiolabeled TIQ was found to be distributed throughout the body. The concentration of TIQ in the brain was found to be approximately 4.5-fold higher than in the blood, indicating significant tissue penetration. hmdb.ca Such studies typically involve administering the compound to animal models (e.g., rats, mice) and measuring its concentration in different tissues and fluids over time.

Table 1: Illustrative Tissue Distribution Data for 1,2,3,4-Tetrahydroisoquinoline (B50084) (TIQ) in Rats (Hypothetical Data for Illustration) This table is for illustrative purposes only and is not based on actual data for this compound.

| Tissue | Concentration (ng/g) at 4h post-dose | Tissue-to-Blood Ratio |

|---|---|---|

| Blood | 100 | 1.0 |

| Brain | 450 | 4.5 |

| Liver | 1200 | 12.0 |

| Kidney | 850 | 8.5 |

| Lung | 600 | 6.0 |

Metabolic Stability Assessment in Plasma and Microsomal Preparations

Metabolic stability is a critical parameter that influences a drug's half-life and bioavailability. researchgate.net This is typically assessed using in vitro models such as plasma and liver microsomes from various species, including humans. nih.gov These assays measure the rate at which the compound is metabolized by enzymes.

No metabolic stability data is available for this compound. However, research on other THIQ derivatives has focused on identifying "hot spots" for metabolism, which are positions on the molecule that are most susceptible to enzymatic breakdown. nih.gov For example, modifications at certain positions have been shown to improve metabolic stability by blocking these metabolic sites. nih.gov A typical study would report the in vitro half-life (t½) and intrinsic clearance (CLint) in these systems.

Table 2: Illustrative Metabolic Stability Data in Liver Microsomes (Hypothetical Data for Illustration) This table is for illustrative purposes only and is not based on actual data for this compound.

| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|

| Human | 45 | 15.4 |

| Rat | 25 | 27.7 |

| Mouse | 18 | 38.5 |

| Dog | 55 | 12.6 |

Blood-Brain Barrier Permeability and Brain Penetration Studies in Animal Models

For compounds intended to act on the central nervous system, the ability to cross the blood-brain barrier (BBB) is paramount. Several THIQ derivatives have been shown to possess good BBB penetration. rsc.orgresearchgate.net Studies on the parent compound TIQ and its 1-methyl derivative (1MeTIQ) have demonstrated that they readily pass through the BBB and accumulate in the brain. hmdb.ca

In vivo studies in rats showed that brain concentrations of TIQ were significantly higher than blood concentrations. hmdb.ca The brain-to-plasma concentration ratio (logBB) is a common measure of BBB permeability. A study using in vivo microdialysis on another analog, 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) (1-BnTIQ), confirmed its ability to cross the BBB, with brain concentrations reaching a maximum around 40 minutes after administration. nih.gov

Table 3: Illustrative Brain Penetration Data for THIQ Analogs in Rodents This table is for illustrative purposes only and is not based on actual data for this compound.

| Compound | Animal Model | Brain/Blood Ratio | Method |

|---|---|---|---|

| 1,2,3,4-Tetrahydroisoquinoline (TIQ) | Rat | ~4.5 | Radiotracer hmdb.ca |

| 1-Methyl-TIQ (1MeTIQ) | Rat | ~4.5 | Radiotracer hmdb.ca |

| 1-Benzyl-TIQ (1-BnTIQ) | Rat | - | Microdialysis nih.gov |

Identification of Metabolic Pathways in Preclinical Species

Understanding the metabolic pathways of a compound is essential for identifying its major metabolites and the enzymes responsible for its clearance. This information helps in predicting potential drug-drug interactions and understanding inter-species differences.

For the parent compound TIQ, metabolic studies in rats have identified several pathways. hmdb.ca The majority of the compound (76%) was excreted unchanged. hmdb.ca Key metabolic transformations included hydroxylation (addition of an -OH group) to form 4-hydroxy-TIQ, N-methylation (addition of a CH₃ group to the nitrogen atom) to form 2-methyl-TIQ, and dehydrogenation to form isoquinoline (B145761). hmdb.ca Similar pathways were observed for the 1-methyl derivative, 1MeTIQ. hmdb.ca Identifying such pathways for this compound would require dedicated studies using techniques like mass spectrometry to detect and structure-elucidate its metabolites in preclinical species.

Analytical Methodologies for Research on 1,2,3,4 Tetrahydroisoquinolines

Spectroscopic Characterization Techniques (e.g., NMR, Mass Spectrometry, IR Spectroscopy)

Spectroscopic methods are fundamental for the structural elucidation and confirmation of synthesized 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives. These techniques provide detailed information about the molecular structure, functional groups, and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the precise structure of THIQ analogs. amazonaws.com

¹H NMR spectra provide information on the chemical environment of protons, their multiplicity (singlet, doublet, triplet, etc.), and their spatial relationships through coupling constants. For an 8-ethyl substituted THIQ, one would expect to see characteristic signals for the ethyl group (a quartet and a triplet), distinct aromatic protons, and signals for the protons on the heterocyclic ring. chemicalbook.com

Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity. Electron Ionization (EI) is a common method used for THIQs. nist.gov The mass spectrum of the parent 1,2,3,4-tetrahydroisoquinoline shows a molecular ion peak corresponding to its molecular weight. nist.gov For 8-Ethyl-1,2,3,4-tetrahydroisoquinoline, the molecular ion peak would be expected at an m/z corresponding to the formula C₁₁H₁₅N.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within a molecule. nist.govchemicalbook.com For a secondary amine like this compound, a characteristic N-H stretching vibration would be expected in the range of 3300-3500 cm⁻¹. Other bands would correspond to C-H bonds of the aromatic and aliphatic parts and C=C bonds of the aromatic ring. nist.gov

| Technique | Information Obtained | Relevance for this compound |

|---|---|---|

| ¹H NMR | Proton environment, connectivity, and count | Confirmation of ethyl group, aromatic substitution pattern, and heterocyclic ring structure |

| ¹³C NMR | Carbon skeleton and chemical environment | Verification of the number and type of carbon atoms |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | Confirmation of molecular formula (C₁₁H₁₅N) |

| Infrared (IR) Spectroscopy | Presence of functional groups | Identification of N-H, C-H (aliphatic/aromatic), and C=C bonds |

Chromatographic Separation and Purity Analysis (e.g., HPLC, TLC, Column Chromatography)

Chromatographic techniques are essential for the purification of synthesized compounds and for the analysis of their purity. The choice of method depends on the scale of the separation and the properties of the compound.

Column Chromatography: This is the most common method for purifying multi-gram quantities of organic compounds. rsc.orgorgsyn.org For THIQ derivatives, silica (B1680970) gel is typically used as the stationary phase. rsc.orgub.edu The mobile phase is usually a mixture of non-polar and polar solvents, such as petroleum ether/ethyl acetate (B1210297) or hexane/ethyl acetate. rsc.orgclockss.org The polarity of the solvent mixture is adjusted to achieve optimal separation of the desired product from impurities.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the progress of a reaction and for determining the appropriate solvent system for column chromatography. rsc.org A small spot of the reaction mixture is applied to a silica gel plate, which is then developed in a solvent chamber. The separated spots are visualized, often under UV light. rsc.org The retention factor (Rf) value is used to identify different components.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for both the analysis of purity and for preparative purification of small quantities of compounds. Reversed-phase HPLC is commonly employed for THIQ derivatives, where a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol, often with additives like formic acid for MS compatibility).

| Technique | Primary Use | Typical Stationary Phase | Typical Mobile Phase System |

|---|---|---|---|

| Column Chromatography | Preparative purification | Silica Gel | Hexane/Ethyl Acetate or Dichloromethane/Methanol mdpi.com |

| Thin-Layer Chromatography (TLC) | Reaction monitoring, purity check | Silica Gel 60 F254 | Hexane/Ethyl Acetate |

| High-Performance Liquid Chromatography (HPLC) | Purity analysis, analytical separation | C18 (Reversed-Phase) | Acetonitrile/Water or Methanol/Water with additives |

Quantitative Analysis in Biological Samples using Advanced Techniques (e.g., LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the quantification of compounds in complex biological matrices such as blood, plasma, or tissue homogenates. jsbms.jpnih.gov This method is the gold standard for bioanalytical studies.